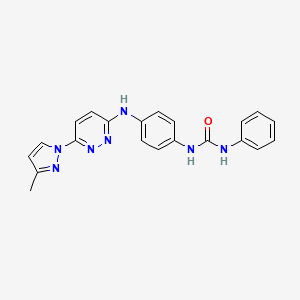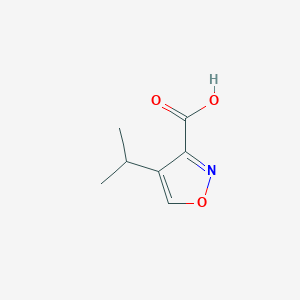
3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has been studied for its potential applications in scientific research. It has been found to have potential as a therapeutic agent in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use as a tool in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is not fully understood. However, it has been found to interact with various targets in the body such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes and modulate the activity of certain receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has been found to have unique biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to modulate the immune system and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide in lab experiments is its potential as a therapeutic agent. It has also been found to have unique biochemical and physiological effects, making it a useful tool in various studies. However, one limitation is its limited availability and high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, more research is needed to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has been achieved using various methods. One such method involves the reaction of 4-(methylthio)benzaldehyde with 1-(thiazol-2-yl)pyrrolidine-3-amine in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with propanoyl chloride to form the final product.
Propriétés
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-22-15-5-2-13(3-6-15)4-7-16(21)19-14-8-10-20(12-14)17-18-9-11-23-17/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQIJCQAVVYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline](/img/structure/B2618708.png)
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2618713.png)
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)


![1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2618719.png)


![N,N-dimethyl-N'-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide](/img/structure/B2618724.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2618728.png)